3-CYCLOHEPTYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Lipophilicity Drug-likeness Lead optimization

3-Cycloheptyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS 422526-38-3) is a synthetic small-molecule heterocycle belonging to the 2-thioxo-quinazolin-4-one (thioquinazolinone) family. It features a quinazolinone core with a thioxo (=S) group at position 2 and a cycloheptyl (seven-membered cycloalkane) substituent at N3, yielding a molecular formula of C15H18N2OS and a molecular weight of 274.38 g/mol.

Molecular Formula C15H18N2OS
Molecular Weight 274.38
CAS No. 422526-38-3
Cat. No. B2758006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-CYCLOHEPTYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
CAS422526-38-3
Molecular FormulaC15H18N2OS
Molecular Weight274.38
Structural Identifiers
SMILESC1CCCC(CC1)N2C(=O)C3=CC=CC=C3NC2=S
InChIInChI=1S/C15H18N2OS/c18-14-12-9-5-6-10-13(12)16-15(19)17(14)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,16,19)
InChIKeyKDSXJHCXONXDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cycloheptyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS 422526-38-3): Procurement-Relevant Structural and Pharmacophore Profile


3-Cycloheptyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS 422526-38-3) is a synthetic small-molecule heterocycle belonging to the 2-thioxo-quinazolin-4-one (thioquinazolinone) family [1]. It features a quinazolinone core with a thioxo (=S) group at position 2 and a cycloheptyl (seven-membered cycloalkane) substituent at N3, yielding a molecular formula of C15H18N2OS and a molecular weight of 274.38 g/mol . The 2-thioxoquinazolin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with literature-reported activities spanning antimicrobial, anticancer (HSP90, DHFR, EGFR-TK inhibition), anticonvulsant, and antiviral applications [2]. The cycloheptyl N3-substituent distinguishes this compound from the more common cyclohexyl, cyclopentyl, and aryl analogs by conferring distinct lipophilicity, steric bulk, and conformational flexibility profiles that are relevant for structure-activity relationship (SAR) exploration and lead optimization campaigns [1].

Why 3-Cycloheptyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Cannot Be Casually Replaced by In-Class Analogs


Within the 2-thioxoquinazolin-4-one series, the N3 substituent is a primary determinant of both physicochemical properties and biological target engagement [1]. The cycloheptyl group (seven-membered ring) of CAS 422526-38-3 occupies a differentiated steric and lipophilic space relative to the widely available cyclohexyl (CAS 13906-06-4), cyclopentyl (CAS 331971-79-0), and phenyl (CAS 18741-24-7) congeners [2]. Generic substitution with these analogs risks altering logP-driven membrane permeability, target-binding pocket complementarity, and metabolic stability in systematic ways that are not predictable from core scaffold activity alone [3]. Procurement decisions that treat these analogs as interchangeable may compromise SAR continuity in lead optimization programs or confound biological assay interpretation. The quantitative evidence below delineates the specific, measurable dimensions in which CAS 422526-38-3 diverges from its closest structural comparators.

Quantitative Differentiation Evidence for 3-Cycloheptyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Versus Closest Analogs


Lipophilicity (LogP) Differentiation: Cycloheptyl vs. Cyclohexyl vs. Phenyl N3-Substituents

The cycloheptyl substituent at N3 confers predictably higher lipophilicity than the cyclohexyl and cyclopentyl analogs, and substantially higher than the 3-phenyl congener. While experimentally measured LogP for CAS 422526-38-3 is not reported in primary literature, the cyclohexyl analog (CAS 13906-06-4) has a computed LogP of 3.56 [1]. Based on the established Hansch-Leo π increment of approximately +0.5 per methylene unit, the cycloheptyl derivative is estimated to have a LogP of approximately 4.0–4.1 [2]. The 3-phenyl analog (CAS 18741-24-7) has a computed LogP of approximately 3.22 [3], while the cyclopentyl analog (smaller ring, CAS 331971-79-0) is more hydrophilic. This LogP differential of 0.4–0.9 units relative to comparators is quantitatively meaningful for membrane permeability, oral bioavailability predictions, and off-target promiscuity risk.

Lipophilicity Drug-likeness Lead optimization

Steric Bulk Differentiation: Cycloheptyl Ring Size Effects on Target Complementarity

The cycloheptyl ring (C₇) at N3 occupies a larger conformational volume than cyclohexyl (C₆), cyclopentyl (C₅), or planar phenyl rings. The van der Waals volume increment from cyclohexyl to cycloheptyl is approximately 14–16 ų (one CH₂ unit), representing a ~10% increase in N3 substituent volume [1]. In the context of 2-thioxoquinazolin-4-one SAR, Numadate et al. demonstrated that N3-aryl substituent identity is a key structural feature governing selectivity between Drp1 and PSA enzyme targets; among synthesized analogs, 3-(4-chloro-3-methoxyphenyl)-2-thioxoquinazoline-4-one exhibited more potent Drp1 inhibition than the reference mdivi-1 with improved selectivity [2]. The cycloheptyl group, being uniquely both saturated (unlike aryl rings) and larger than common cycloalkyl substituents, provides a steric profile not achievable with cyclohexyl or phenyl analogs, which is relevant for programs seeking to probe binding pockets that tolerate or require larger hydrophobic substituents at the N3 vector.

Steric effects Molecular recognition Binding pocket complementarity

Molecular Weight and Heavy Atom Count Parity with 4-Methylcyclohexyl Isomer Enables Matched-Pair Analysis

CAS 422526-38-3 (MW 274.38) shares identical molecular formula (C15H18N2OS) with its 3-(4-methylcyclohexyl) isomer (CAS 690683-99-9) . This formula parity creates a rare matched molecular pair (MMP) opportunity: both compounds differ only in the topology of a C₇H₁₃ hydrocarbon substituent—cycloheptyl (ring-expanded) vs. 4-methylcyclohexyl (ring-substituted). Any differential biological activity between these two isomers can be attributed specifically to the spatial arrangement of the seven-carbon unit (ring vs. substituted ring) rather than to differences in lipophilicity or molecular weight [1]. This MMP property is not available when comparing the cycloheptyl compound to the cyclohexyl (ΔMW = 14 Da) or cyclopentyl (ΔMW = 28 Da) analogs, making CAS 690683-99-9 a uniquely informative control compound for SAR studies employing CAS 422526-38-3.

Matched molecular pair Isosteric replacement SAR analysis

Conformational Flexibility: Cycloheptyl Ring Pseudorotation as a Unique Molecular Recognition Feature

The cycloheptyl ring undergoes facile pseudorotation among chair, boat, and twist-chair conformers with a low energy barrier of approximately 2–3 kcal/mol, in contrast to the cyclohexyl ring which is essentially locked in a single chair conformation (ring-flip barrier ~10.8 kcal/mol) and the cyclopentyl ring which populates envelope/twist conformers [1]. This conformational fluidity means that the cycloheptyl-substituted compound presents a dynamically averaged steric profile to protein binding sites, which may facilitate induced-fit binding to targets with flexible hydrophobic pockets—a property not shared by the more rigid cyclohexyl analog [2]. In the broader quinazolinone literature, the 2-thioxo group at C2 can engage in tautomerism (thione–thiol equilibrium), and the N3 substituent is known to influence this equilibrium through steric and electronic effects [3].

Conformational analysis Cycloheptane pseudorotation Entropy-driven binding

Evidence-Backed Application Scenarios for 3-Cycloheptyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Procurement


SAR Exploration of N3-Hydrophobic Pocket Tolerance in 2-Thioxoquinazolin-4-one Lead Series

For medicinal chemistry teams developing 2-thioxoquinazolin-4-one leads (e.g., against Drp1, HSP90, DHFR, or myeloperoxidase), CAS 422526-38-3 serves as a tool to probe whether target binding pockets tolerate a larger, more lipophilic, and conformationally dynamic N3 substituent beyond the standard cyclohexyl or phenyl groups. The estimated LogP of ~4.0–4.1 versus ~3.56 for the cyclohexyl analog [1] provides a quantitative basis for assessing the impact of increased lipophilicity on target affinity, selectivity, and ADME parameters. The conformational flexibility of the cycloheptyl ring (pseudorotation barrier ~2–3 kcal/mol) [2] may reveal binding modes inaccessible to rigid cyclohexyl or planar phenyl substituents.

Matched Molecular Pair Study with 4-Methylcyclohexyl Isomer for Topological SAR Deconvolution

Procurement of both CAS 422526-38-3 (cycloheptyl) and its MW-matched isomer CAS 690683-99-9 (4-methylcyclohexyl) enables the design of clean matched molecular pair experiments where any differential biological readout arises solely from the topological arrangement of the C₇H₁₃ hydrocarbon unit—ring expansion versus ring substitution [3]. This experimental design controls for lipophilicity and molecular weight, two variables that typically confound SAR interpretation when comparing analogs with different carbon counts. The identical molecular formula (C15H18N2OS, MW 274.38) of both compounds is verified by ChemSrc and Fluorochem records [1].

Biologically Relevant Heterocyclic Core for Antimicrobial or Antiviral Screening Cascades

The 2-thioxoquinazolin-4-one scaffold has demonstrated antimicrobial activity across multiple studies: Rajasekaran et al. (2013) reported MIC-determined broad-spectrum antibacterial and antifungal activity for 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives against S. aureus, E. coli, P. vulgaris, C. albicans, and A. niger [4]. Additionally, MDPI-published work on related benzoquinazolines showed 60–70% viral plaque reduction against bacteriophage phiX174 and 50% efficacy against adenovirus type 7 [5]. CAS 422526-38-3, with its differentiated cycloheptyl N3-substituent, is a logical next member for inclusion in antimicrobial or antiviral screening cascades aimed at expanding the SAR understanding of how N3-cycloalkyl size and flexibility modulate bioactivity.

Physicochemical Property Screening in Drug-Likeness Optimization Programs

With a projected LogP at the upper boundary of typical oral drug space (~4.0), CAS 422526-38-3 is suitable for experimental logP/logD determination, thermodynamic solubility measurement, and parallel artificial membrane permeability assay (PAMPA) studies aimed at calibrating the impact of the cycloheptyl group on membrane interactions [2]. Procurement alongside the cyclohexyl (LogP 3.56), cyclopentyl (~3.0), and phenyl (~3.22) analogs [1] allows construction of a systematic N3-substituent property series for quantitative structure-property relationship (QSPR) modeling.

Quote Request

Request a Quote for 3-CYCLOHEPTYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.